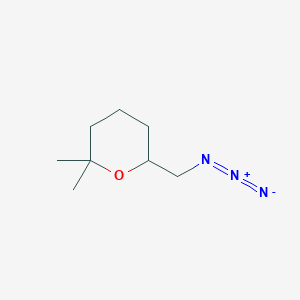

6-(Azidomethyl)-2,2-dimethyloxane

Description

Properties

IUPAC Name |

6-(azidomethyl)-2,2-dimethyloxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-8(2)5-3-4-7(12-8)6-10-11-9/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQGIIMICYAHDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(O1)CN=[N+]=[N-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azidomethyl)-2,2-dimethyloxane typically involves the introduction of an azido group into a pre-formed dimethyloxane ring. One common method is the nucleophilic substitution reaction where a halomethyl derivative of dimethyloxane reacts with sodium azide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of 6-(Azidomethyl)-2,2-dimethyloxane follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common in industrial settings to maintain consistent reaction conditions and improve safety, given the potentially explosive nature of azides .

Chemical Reactions Analysis

Types of Reactions

6-(Azidomethyl)-2,2-dimethyloxane undergoes various types of chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF.

Cycloaddition: Copper(I) iodide as a catalyst in the presence of an alkyne.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Triazoles: Formed from cycloaddition reactions.

Amines: Formed from reduction reactions.

Scientific Research Applications

6-(Azidomethyl)-2,2-dimethyloxane has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of heterocycles and other complex organic molecules.

Biology: Utilized in bioconjugation techniques for labeling biomolecules.

Industry: Employed in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of 6-(Azidomethyl)-2,2-dimethyloxane primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. The formation of triazoles is facilitated by the presence of a catalyst, typically copper(I) iodide, which promotes the regioselective cycloaddition with alkynes .

Comparison with Similar Compounds

1,4-Bis(azidomethyl)-benzene

Key Differences :

- Ring System : Benzene (aromatic) vs. oxane (saturated ether).

- Reactivity : The aromatic azidomethyl compound participates in macrocycle formation, while 6-(Azidomethyl)-2,2-dimethyloxane’s oxane ring may influence steric hindrance in reactions.

- Applications : 1,4-Bis(azidomethyl)-benzene is used in supramolecular chemistry for self-assembling macrocycles, whereas the oxane derivative’s applications are less documented but may align with energetic materials due to its azide group .

2,2-Bis(azidomethyl)propane-1,3-diol

Key Differences :

- Functional Groups : Diol vs. ether; the oxane derivative lacks hydroxyl groups, reducing hydrophilicity.

- Energetic Properties : 2,2-Bis(azidomethyl)propane-1,3-diol releases significant energy upon decomposition, making it suitable for rocket propellants. The oxane analog’s energy content is likely lower due to its stable ether ring but may offer better thermal stability .

4-(2-Bromoethyl)-2,2-dimethyloxane

Structure and Properties :

Key Differences :

1,3,5-Tris(azidomethyl)benzene

Key Differences :

- Thermal Behavior : Tris(azidomethyl)benzene is prone to rapid exothermic decomposition, whereas the oxane derivative’s saturated ring may enhance stability .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Reactivity and Stability

| Compound | Thermal Stability | Key Reactivity |

|---|---|---|

| 6-(Azidomethyl)-2,2-dimethyloxane | Moderate | CuAAC, controlled decomposition |

| 1,4-Bis(azidomethyl)-benzene | Low | Macrocycle formation, explosive risk |

| 2,2-Bis(azidomethyl)propane-1,3-diol | Moderate | High-energy decomposition, plasticizer compatibility |

| 1,3,5-Tris(azidomethyl)benzene | Low | Rapid exothermic decomposition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(Azidomethyl)-2,2-dimethyloxane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a precursor like 6-(chloromethyl)-2,2-dimethyloxane with sodium azide in polar aprotic solvents (e.g., DMF or DMSO) under reflux (60–80°C). Yield optimization requires strict control of moisture (to prevent azide hydrolysis) and stoichiometric excess of NaN₃ (1.2–1.5 equiv.) . Side products like alkyl amines may form if reducing agents are present; thus, inert atmospheres (argon/nitrogen) are recommended .

Q. Which spectroscopic techniques are most effective for characterizing 6-(Azidomethyl)-2,2-dimethyloxane?

- Methodological Answer :

- ¹H/¹³C NMR : The azidomethyl group (-CH₂N₃) shows distinct signals: δ ~3.5–4.0 ppm (¹H, triplet for -CH₂-) and δ ~50–55 ppm (¹³C). Dimethyl groups on the oxane ring appear as singlets at δ ~1.2 ppm (¹H) and δ ~25 ppm (¹³C) .

- IR Spectroscopy : The azide (-N₃) stretch is observed at 2100–2150 cm⁻¹. Confirm absence of residual hydroxyl (-OH) or amine (-NH) peaks to rule out hydrolysis .

- GC-MS : Use low-polarity columns (e.g., DB-5) to detect volatile impurities. The molecular ion [M⁺] for C₈H₁₅N₃O is expected at m/z 169 .

Q. How can researchers safely handle the azide functional group in this compound?

- Methodological Answer :

- Storage : Store in airtight containers under inert gas (argon) at ≤4°C to prevent thermal decomposition or moisture-induced side reactions .

- Safety Protocols : Use blast shields and fume hoods during synthesis. Avoid contact with heavy metals (e.g., Cu, Pb) to prevent explosive metal azide formation. Quench waste with NaNO₂/HCl to neutralize azides .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of 6-(Azidomethyl)-2,2-dimethyloxane in click chemistry applications?

- Methodological Answer : Discrepancies in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiency may arise from steric hindrance from the dimethyloxane ring. Mitigation approaches:

- Use bulkier ligands (e.g., TBTA) to stabilize Cu(I) and enhance reaction rates .

- Screen solvents (e.g., tert-butanol/water mixtures) to improve solubility of hydrophobic substrates .

- Quantify reaction progress via ¹H NMR tracking of alkyne proton disappearance (δ ~2.5–3.5 ppm) .

Q. How does the steric environment of 6-(Azidomethyl)-2,2-dimethyloxane influence its stability under oxidative conditions?

- Methodological Answer : The dimethyl groups on the oxane ring create a sterically protected azidomethyl moiety, reducing susceptibility to oxidation. To validate:

- Perform kinetic studies using oxidizing agents (e.g., KMnO₄, H₂O₂) in acidic/neutral conditions. Monitor azide decomposition via IR or HPLC .

- Compare with unsubstituted analogs (e.g., 6-azidomethyltetrahydropyran) to quantify steric effects on half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.